molecular formula C11H18F2N2O2 B1478255 Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone CAS No. 2098115-18-3

Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone

Cat. No. B1478255
CAS RN: 2098115-18-3
M. Wt: 248.27 g/mol
InChI Key: KVKKNBFTSPMSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone, also known as A3EP, is an important synthetic compound that has been used in a variety of scientific research applications. A3EP is a member of the azetidine class of compounds and is composed of a five-membered ring with a nitrogen atom at the center and two fluorine atoms at the 4 and 4 positions. It is a colorless, crystalline solid with a melting point of approximately 139.5°C and is soluble in water and ethanol. A3EP has been used in a variety of research applications due to its unique properties, including its ability to act as a substrate for enzymes, its low toxicity, and its high solubility.

Scientific Research Applications

Computational Chemistry

In silico studies can utilize this compound to model interactions with biological targets, predict pharmacokinetic properties, and simulate its behavior in various environments. This can accelerate the drug discovery process by identifying promising candidates for further development.

Each application area presents a rich avenue for exploration, leveraging the unique chemical structure of “Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone” to innovate and advance scientific research. While the search results provided some information on related compounds, the specific applications for this compound would require further experimental and theoretical research to fully elucidate .

properties

IUPAC Name

azetidin-3-yl-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-2-17-6-9-3-11(12,13)7-15(9)10(16)8-4-14-5-8/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKKNBFTSPMSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C(=O)C2CNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone
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Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone
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Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone
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Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone
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Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone
Reactant of Route 6
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Azetidin-3-yl(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)methanone

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